N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a central 1H-pyrazolo[3,4-d]pyrimidine scaffold substituted at the N4 and N6 positions with a 4-chlorophenyl group and a benzyl group, respectively. The structural flexibility of the pyrazolo-pyrimidine core allows for diverse functionalization, enabling fine-tuning of biological activity and selectivity.
Properties
IUPAC Name |
6-N-benzyl-4-N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6/c25-18-11-13-19(14-12-18)28-22-21-16-27-31(20-9-5-2-6-10-20)23(21)30-24(29-22)26-15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H2,26,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIHRVCPZGAGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with 4-chlorophenyl hydrazine in the presence of phenyl hydrazine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.
Medicine: N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism may vary depending on the biological context and the specific enzyme being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, biological activities, and applications.
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent-Driven Selectivity :
- The 4-chlorophenyl group at N4 (target compound) is analogous to substituents in JAK3-selective inhibitors (e.g., ), where aryl groups enhance binding to hydrophobic kinase pockets .
- Benzyl at N6 (target compound) contrasts with bulkier groups (e.g., cycloheptyl in CAS: 923677-57-0 ), which may influence membrane permeability and target engagement.
Biological Activity Trends: Antifungal Activity: NSC11668 (bis-3-chlorophenyl) demonstrates that dual halogenated aryl groups improve antifungal potency, whereas mono-substitution (e.g., 4-chlorophenyl in the target) may prioritize kinase inhibition . Kinase/Enzyme Inhibition: PR5-LL-CM01 () and JAK3 inhibitors () highlight the importance of electron-withdrawing groups (e.g., chloro, fluoro) for enzyme binding .
Synthetic Flexibility: Chlorination of pyrazolo-pyrimidine precursors (e.g., ) is a common step, enabling downstream functionalization at N4 and N6 . Alkylamino or morpholino substituents (e.g., ) improve solubility but may reduce target affinity compared to aromatic groups .
Unmet Challenges: Limited data exist on the target compound’s pharmacokinetics (e.g., bioavailability, metabolic stability). Selectivity over related kinases (e.g., JAK1/2) remains unverified, though docking studies in suggest pyrazolo-pyrimidines can achieve high specificity .
Notes on Evidence Limitations
- Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Synthetic yields and scalability vary (e.g., 8% yield for ’s derivative ), highlighting optimization challenges.
Biological Activity
N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 946289-04-9. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of the 4-chlorophenyl and benzyl substituents enhances its biological interactions.
Synthesis
The synthesis of this compound typically involves reactions with various substituted amines and halogenated compounds. The synthetic routes have been optimized to yield high purity and yield of the desired product, often utilizing methods such as refluxing in ethanol or other solvents under controlled conditions .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance:
- Inhibition of Kinases : The compound exhibits inhibitory activity against several kinases, including AKT2/PKBβ, which is crucial in glioma malignancy. Its ability to inhibit this kinase correlates with reduced cell proliferation in glioblastoma models .
- Cell Viability Assays : In vitro assays demonstrate that this compound significantly reduces cell viability in cancerous cells while showing lower toxicity towards non-cancerous cells .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby preventing further proliferation of cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | U87MG glioblastoma cells | Significant reduction in cell viability; IC50 values indicating potent activity |
| Study 2 | Primary patient-derived glioma stem cells | Inhibition of neurosphere formation; low cytotoxicity towards normal cells |
| Study 3 | Kinase profiling | Low micromolar activity against AKT2; potential for targeted therapy |
Q & A
Q. Basic Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 454.12 [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation; SHELX software refines crystallographic data to confirm bond angles and planarity of the pyrazolo-pyrimidine core .
What is the primary mechanism of action of this compound in biological systems?
Basic Pharmacological Profiling
The compound inhibits cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, by competitively binding to the ATP-binding pocket. This disrupts cell cycle progression and induces apoptosis in cancer cells .
- In Vitro Validation : IC50 values are determined via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
- Selectivity Screening : Cross-testing against unrelated kinases (e.g., EGFR, VEGFR) ensures target specificity .
How can synthetic efficiency be improved for scalable research applications?
Q. Advanced Methodological Optimization
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30–60 minutes while maintaining yields >80% .
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and simplifies waste management .
- Continuous Flow Reactors : Enhances reproducibility for high-throughput synthesis .
How do structural modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Analysis
| Modification | Impact on Activity | Reference |
|---|---|---|
| N6-Benzyl → N6-Butyl | Reduces CDK2 inhibition (IC50 increases 2x) | |
| 4-Cl → 4-F Phenyl | Enhances solubility without losing potency | |
| Core Fluorination | Improves metabolic stability in vivo |
Methodology : Parallel synthesis of analogs followed by enzymatic (CDK2) and cellular (apoptosis) assays .
How should researchers address contradictions in reported IC50 values across studies?
Advanced Data Reconciliation
Discrepancies may arise from:
- Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) alters IC50 .
- Cell Line Variability : Use standardized models (e.g., MCF-7 for breast cancer) .
- Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
What advanced techniques resolve the compound’s binding mode with CDKs?
Q. Structural Biology Approaches
- Co-crystallization : Soak crystals of CDK2 with the compound (1–5 mM) and solve structures at 2.0–2.5 Å resolution using SHELX .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd < 50 nM reported) .
How does the compound’s pharmacokinetic profile influence preclinical testing?
Q. Advanced ADME Studies
- Solubility : Poor aqueous solubility (<10 µg/mL) necessitates formulation with PEG-400 or cyclodextrins .
- Metabolic Stability : Microsomal assays (human liver microsomes) show moderate clearance (t½ = 45 min) .
- Plasma Protein Binding : >90% binding limits free drug concentration; adjust dosing in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
